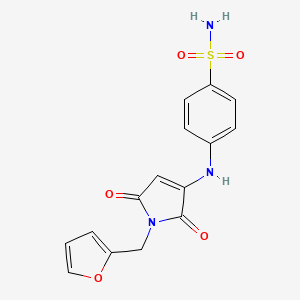
N-(5-acetyl-4-methylthiazol-2-yl)-3-bromobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-acetyl-4-methylthiazol-2-yl)-3-bromobenzamide” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide . The compound and its derivatives are considered multi-target ligands, which means they can interact with multiple biological targets .
Molecular Structure Analysis
The molecular structure of “this compound” and its derivatives has been analyzed using techniques such as NMR, FTIR, and elemental analysis . These techniques provide detailed information about the molecular structure and chemical properties of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” and its derivatives have been analyzed using various techniques . Unfortunately, the specific physical and chemical properties of the compound were not found in the available resources.Aplicaciones Científicas De Investigación
Antimicrobial Applications
Derivatives incorporating the thiazole ring, similar in structure to "N-(5-acetyl-4-methylthiazol-2-yl)-3-bromobenzamide," have demonstrated promising antimicrobial properties. For example, N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides showed significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against fungal strains, indicating their potential for therapeutic interventions against microbial diseases (Desai, Rajpara, & Joshi, 2013).
Anticancer Applications
Research into benzothiazole derivatives, which share a common scaffold with "this compound," has unveiled their potential as anticancer agents. Studies have found that certain benzothiazole acylhydrazones exhibit probable anticancer activity, motivating the synthesis of new compounds to investigate their efficacy against various cancer cell lines (Osmaniye et al., 2018).
Antihypertensive and α-Blocking Agents
Thiazole derivatives have also been explored for their potential antihypertensive α-blocking activity. Synthesized compounds starting from methyl 2-(thiazol-2-ylcarbamoyl)acetate have demonstrated good antihypertensive α-blocking activity and low toxicity, suggesting their utility in developing treatments for hypertension (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Kinase Inhibitor Applications
The application of thiazole derivatives in synthesizing kinase inhibitors, like Nintedanib and Hesperadin, indicates the potential of "this compound" derivatives in treating diseases associated with kinase activity. These compounds have been synthesized using efficient methodologies, yielding products that exhibit promising biological activities (Marek, Váňa, Svoboda, & Hanusek, 2021).
Direcciones Futuras
The data revealed that most of the derivatives of “N-(5-acetyl-4-methylthiazol-2-yl)-3-bromobenzamide” are multi-target ligands and can be used as lead molecules for the synthesis of derivatives for their further evaluation at molecular targets for the treatment of specific diseases . This suggests that these compounds have potential for future research and development in the field of drug discovery .
Propiedades
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2S/c1-7-11(8(2)17)19-13(15-7)16-12(18)9-4-3-5-10(14)6-9/h3-6H,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCGTACDLUARFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)Br)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

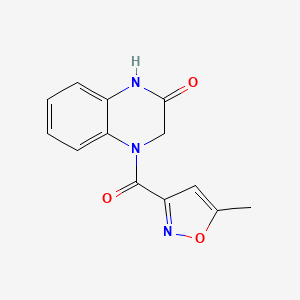
![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2757959.png)
![7-[(4-chlorophenyl)methyl]-3-methyl-8-(phenylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2757962.png)
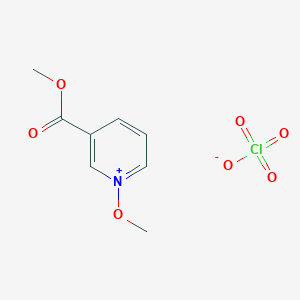
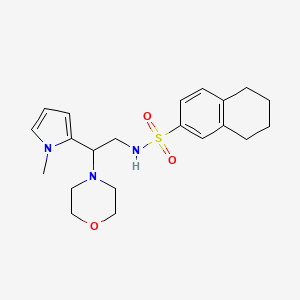
![Furan-2-yl-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2757967.png)

![3-methyl-N-[5-methyl-2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2757969.png)
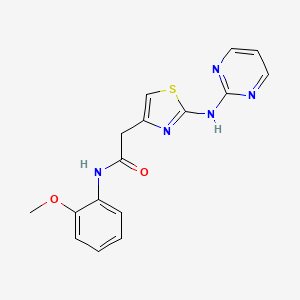
![1-(3-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2757971.png)
![6-Cyclopentyl-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2757972.png)
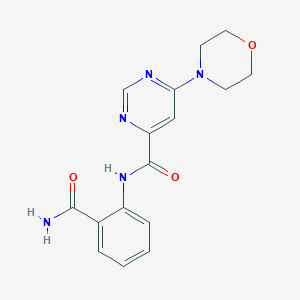
![N-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}benzenesulfonamide](/img/structure/B2757977.png)
